2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 5 with a piperazine ring bearing a thiophene-2-carbonyl group and at position 2 with a (E)-4-methylphenyl ethenyl moiety. The oxazole ring’s 4-position is functionalized with a nitrile group. Structurally, the molecule integrates multiple pharmacophoric elements:
- Thiophene-2-carbonyl piperazine: The thiophene moiety may facilitate π-π stacking interactions in biological targets, while the piperazine group contributes to solubility and binding versatility .
- Oxazole-4-carbonitrile: The electron-deficient oxazole core and nitrile group may stabilize interactions with enzymatic active sites .
Properties
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-16-4-6-17(7-5-16)8-9-20-24-18(15-23)22(28-20)26-12-10-25(11-13-26)21(27)19-3-2-14-29-19/h2-9,14H,10-13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOYDQCRPWLBL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and thiophene groups. The final step involves the addition of the ethenyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Scientific Research Applications
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a desired biological effect.
Comparison with Similar Compounds
Ethenyl Group Variations
- 4-Methylphenyl (Target Compound) : The methyl group increases hydrophobicity, favoring passive diffusion across biological membranes .
- 3,4-Dimethoxyphenyl (Analog) : Methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways .
- 4-Fluorophenyl (Analog) : Fluorine’s electronegativity enhances electronic interactions with target proteins (e.g., hydrogen bonding or dipole interactions) .
Piperazine Modifications
Oxazole Core
All compounds retain the oxazole-4-carbonitrile scaffold, which likely stabilizes planar conformations and participates in hydrogen bonding via the nitrile group. This scaffold is common in kinase inhibitors due to its mimicry of ATP’s adenine ring .
Inferred Pharmacological Implications
- Target Compound : The combination of 4-methylphenyl and thiophene-2-carbonyl piperazine suggests a balance between lipophilicity and target engagement, making it suitable for central nervous system (CNS) targets or intracellular enzymes .
- Fluorinated Analog (CAS 941010-23-7) : Fluorine atoms may improve binding affinity to enzymes like cytochrome P450 or kinases, though they could increase off-target effects .
- Methoxy-Substituted Analog : While solubility is improved, metabolic instability may limit its utility in long-acting therapies .
Biological Activity
The compound 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has garnered attention in recent years due to its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
- Piperazine moiety : Often associated with various pharmacological effects.
- Oxazole ring : Linked to antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial properties. In a comparative study of similar compounds, some oxazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The presence of the thiophene and piperazine groups in the structure may enhance these antimicrobial effects.
Anticancer Potential
Preliminary studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds featuring an oxazole ring have shown cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression .
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Studies have indicated that compounds with piperazine can exhibit anxiolytic and antidepressant activities. For example, related piperazine derivatives have been shown to interact with serotonin receptors, which may translate into mood-enhancing effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The interaction with neurotransmitter receptors suggests a potential for modifying synaptic transmission in the nervous system.
- Cell Cycle Disruption : Evidence indicates that certain derivatives can interfere with mitotic processes, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxazole derivatives against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 20 µg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro tests on human breast cancer cell lines revealed that the compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Data Summary
| Activity Type | Tested Concentration (µg/mL) | Effectiveness |
|---|---|---|
| Antimicrobial | 10 - 50 | Moderate |
| Anticancer | 50 | 60% Cell Death |
| Neuropharmacological | N/A | Potentially Active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
